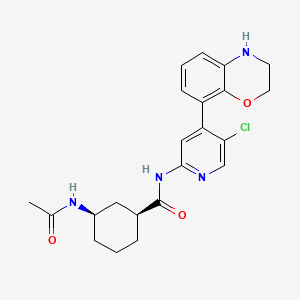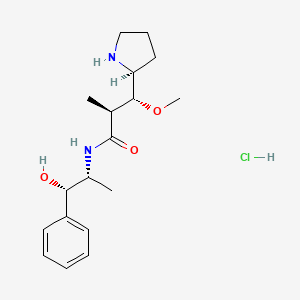![molecular formula C21H23N3O3 B12387263 1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone CAS No. 371210-26-3](/img/structure/B12387263.png)
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMB639752 is a novel compound identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinases are enzymes that catalyze the phosphorylation of diacylglycerol to phosphatidic acid, playing a crucial role in cellular signaling pathways. AMB639752 has shown significant potential in therapeutic applications, particularly in the treatment of X-linked lymphoproliferative disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: AMB639752 was discovered through virtual screening and subsequent structure-activity relationship studies. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods: The industrial production of AMB639752 would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: AMB639752 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in AMB639752 and the reagents used. Detailed reaction pathways and products are typically studied in controlled laboratory settings .
Aplicaciones Científicas De Investigación
AMB639752 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and cellular apoptosis, particularly in diseases like X-linked lymphoproliferative disease.
Medicine: Potential therapeutic applications in cancer treatment, where it has shown the ability to reduce cancer cell migration and restore apoptosis in certain cellular models.
Industry: Potential use in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Mecanismo De Acción
AMB639752 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby preventing the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival. The compound has shown the ability to restore restimulation-induced cell death in SAP-deficient lymphocytes, highlighting its potential in treating X-linked lymphoproliferative disease .
Comparación Con Compuestos Similares
R59022: Another diacylglycerol kinase inhibitor with broader activity but less specificity for diacylglycerol kinase alpha.
R59949: Similar to R59022, with broader activity and less specificity.
Ritanserin: Identified alongside AMB639752 as a potent diacylglycerol kinase alpha inhibitor but also affects serotonin signaling.
Uniqueness of AMB639752: AMB639752 is unique in its high specificity for diacylglycerol kinase alpha without affecting serotonin signaling, making it a more targeted therapeutic agent. Its ability to restore apoptosis and reduce cancer cell migration further distinguishes it from other inhibitors .
Propiedades
Número CAS |
371210-26-3 |
|---|---|
Fórmula molecular |
C21H23N3O3 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |
Clave InChI |
VMGUWRHRHRBXFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Solubilidad |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


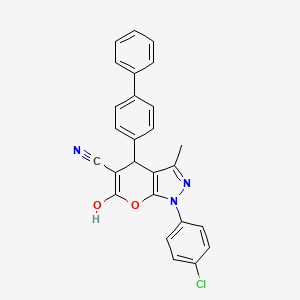

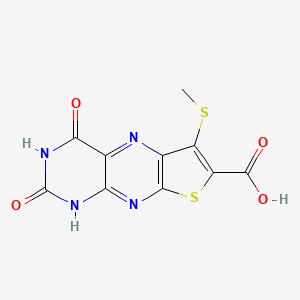
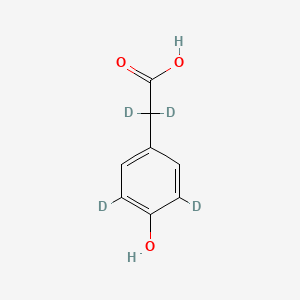
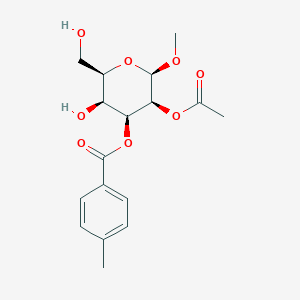
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
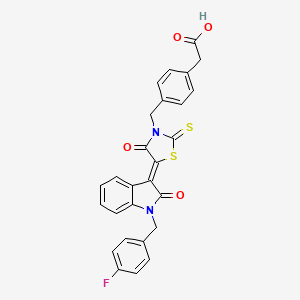
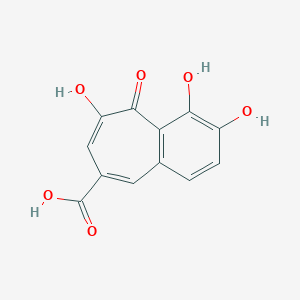
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12387247.png)
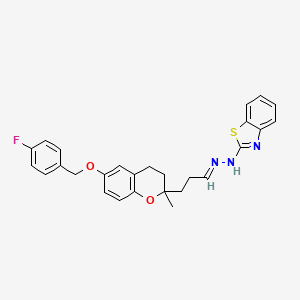
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
